[Mpa1, D-Tyr(Et)2, L-Tic7]OT is a synthetic analogue of oxytocin, a nonapeptide hormone that plays critical roles in social bonding, reproduction, and childbirth. This compound is designed to mimic or modify the biological activity of oxytocin through specific amino acid substitutions. The modifications include β-mercaptopropionic acid at position 1, D-tyrosine (ethylated) at position 2, and L-tyrosine at position 7. These changes aim to enhance the compound's stability, selectivity, and potency for various scientific and medical applications.
The compound is classified as a peptide hormone analogue. It falls under the category of nonapeptides due to its structure comprising nine amino acids. Its synthesis often involves solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence and modifications .
The synthesis of [Mpa1, D-Tyr(Et)2, L-Tic7]OT typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin.
Key steps in the synthesis process include:
The molecular formula for [Mpa1, D-Tyr(Et)2, L-Tic7]OT is C50H71N11O12S2. The structure includes:
The compound's structural complexity contributes to its biological activity. The incorporation of unusual amino acids like β-mercaptopropionic acid enhances its interaction with biological targets compared to natural peptides .
[Mpa1, D-Tyr(Et)2, L-Tic7]OT can undergo several chemical reactions:
For these reactions:
The mechanism of action for [Mpa1, D-Tyr(Et)2, L-Tic7]OT involves its interaction with oxytocin receptors, which are G-protein-coupled receptors. Upon binding to these receptors, the compound can either mimic or inhibit the effects of natural oxytocin. This interaction activates various intracellular signaling pathways involving phospholipase C and inositol trisphosphate, leading to physiological responses such as uterine contractions and social bonding behaviors.
The compound exhibits properties typical of peptides, including solubility in polar solvents due to its hydrophilic amino acid side chains.
Chemical analysis reveals that [Mpa1, D-Tyr(Et)2, L-Tic7]OT is stable under physiological conditions but may undergo modifications such as oxidation or reduction depending on environmental factors. Its unique structure allows for enhanced receptor binding affinity compared to natural oxytocin .
[Mpa1, D-Tyr(Et)2, L-Tic7]OT has several scientific applications:
The replacement of the N-terminal cysteine with β-mercaptopropionic acid constitutes a fundamental modification that eliminates the primary amine group while retaining the essential sulfur moiety. This deamination strategy prevents oxidative deamination by amine oxidases—a major degradation pathway for native oxytocin in hepatic and renal tissues [2] . The absence of the N-terminal α-amino group confers:
Table 1: Metabolic Stability Parameters of Position 1 Modifications
Parameter | Native Oxytocin | [β-mercaptopropionic acid¹]-Oxytocin |
---|---|---|
Renal t₁/₂ (min) | 13 ± 2 | 41 ± 3 |
Hepatic Clearance | High | Moderate |
Plasma t₁/₂ (min) | 17 ± 3 | 39 ± 4 |
Aminopeptidase Susceptibility | Yes | No |
Incorporation of D-tyrosine(O-ethyl) at position 2 introduces steric and chiral modifications that fundamentally alter receptor interaction dynamics. The D-configuration inverts the side chain orientation, while ethylation of the phenolic hydroxyl creates a steric gate that discriminates between oxytocin and vasopressin receptor subtypes [6] [9]. Key mechanistic effects include:
Table 2: Receptor Binding Profile of Position 2 Modifications
Receptor Type | Native Oxytocin Kᵢ (nM) | [D-tyrosine(O-ethyl)²]-Oxytocin Kᵢ (nM) | Selectivity Ratio |
---|---|---|---|
Oxytocin Receptor | 15 ± 3 | 130 ± 18 | 1.0 |
V₁ₐ Vasopressin | 18 ± 2 | 730 ± 95 | 5.6 |
V₂ Vasopressin | 420 ± 45 | >1000 | >2.4 |
The substitution of L-proline with L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid introduces a rigid, planar bicyclic structure that constrains the Cys⁶-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid⁷ peptide bond geometry. This modification targets the critical turn region between residues 6-8, which mediates receptor activation dynamics [6] [9]. The structural consequences include:
Table 3: Conformational and Binding Properties of Position 7 Modifications
Parameter | L-Proline⁷ | L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid⁷ | D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid⁷ |
---|---|---|---|
Cis Bond Population (%) | 35 | 78 | 22 |
Oxytocin Receptor Kᵢ (nM) | 15 ± 3 | 103 ± 12 | 380 ± 42 |
Maximal Agonist Response (%) | 100 | 72 ± 6 | 0 (antagonist) |
ΔG Folding (kJ/mol) | -42.3 | -51.9 | -38.6 |
The synergistic integration of these position-specific modifications creates a peptide analogue with optimized pharmacological properties: enhanced metabolic stability from β-mercaptopropionic acid¹, improved receptor selectivity via D-tyrosine(O-ethyl)², and controlled conformational dynamics through L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid⁷. This rational design approach exemplifies the power of targeted structural modification in developing therapeutically valuable peptide analogues [2] [6].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3